molecular formula C9H11NO B1588504 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 35308-68-0

2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No. B1588504
CAS RN: 35308-68-0
M. Wt: 149.19 g/mol
InChI Key: HJIYEKHYUGHTAC-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one , also known as 4,5,6,7-Tetrahydroindole , is a versatile building block used for the synthesis of more complex pharmaceutical compounds. It serves as an intermediate in the preparation of various organic molecules, including indoles and related heterocyclic structures .


Synthesis Analysis

  • 4,5,6,7-Tetrahydroindoles are valuable intermediates due to their easy aromatization. They can be used to synthesize indoles, which are important heterocyclic structures with biological and pharmaceutical activities .
  • One method involves condensing 4,5,6,7-tetrahydroindole with cyanoacetate, leading to the formation of 1-ethylthio-2-cyano-4,5,6,7-tetrahydrocyclohexa-[c]-3H-pyrrolizin-3-one .

Molecular Structure Analysis

The molecular formula of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one is C9H11NO . It has a tetrahydroindole core with a methyl group at position 2 .


Chemical Reactions Analysis

  • Iodination of 1,5,6,7-tetrahydro-4H-indol-4-one using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) yields the α-iodo derivative as the main product .

Scientific Research Applications

Enantioselective Synthesis and Catalysis

The synthesis of tetracyclic indolines, which share structural similarities with 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one, has been a focus due to their presence in bioactive natural products and pharmaceuticals. An efficient method involving a three-component formal cycloaddition reaction has been developed for the rapid construction of optically active tetracyclic indolines. This method showcases the compound's role in facilitating the synthesis of complex molecules with high enantioselectivity, making it invaluable in the development of new drugs and materials (Kuang et al., 2018).

Organic Synthesis and Chemical Reactivity

In the realm of organic synthesis, the directing group's electronic nature has been manipulated to control the alkenylation of indoles at specific positions. This research illustrates the compound's versatility in facilitating selective chemical reactions, underpinning its potential in the synthesis of varied organic compounds with precise structural configurations (Lanke et al., 2016).

Cyclization and Derivative Formation

The compound has been used in palladium-catalyzed cyclization/carboalkoxylation reactions, leading to the formation of tetrahydrocarbazoles. This process highlights its utility in generating cyclic compounds, which are pivotal in the development of pharmaceuticals and agrochemicals (Liu & Widenhoefer, 2004).

Vesicle Formation and Biomembrane Studies

Research into indole derivatives, closely related to 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one, has explored their ability to form stable vesicles, hinting at the potential role of such compounds in understanding membrane dynamics and the development of novel delivery systems for drugs and biomolecules (Abel et al., 2000).

Antimicrobial Activity

Further demonstrating the compound's utility in medicinal chemistry, derivatives of 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one have shown promising antimicrobial activity. This includes the synthesis of new indole derivatives exhibiting potent antibacterial and antifungal activities, underscoring the potential for developing new therapeutic agents (Elsayed et al., 2011).

Safety And Hazards

  • HS Code : 2933998090

Future Directions

Research on 2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one could explore its applications in drug discovery, catalysis, and materials science. Investigating its reactivity and potential biological activities may lead to novel compounds with therapeutic relevance .

properties

IUPAC Name

2-methyl-1,5,6,7-tetrahydroindol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-5-7-8(10-6)3-2-4-9(7)11/h5,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIYEKHYUGHTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431115
Record name 2-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4,5,6,7-tetrahydro-1H-indol-4-one

CAS RN

35308-68-0
Record name 2-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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